Isodecyl acrylate
Overview
Description
Isodecyl acrylate is an acrylate ester with the chemical formula C13H24O2. It is a colorless liquid with a weak odor and is primarily used in the production of polymers and copolymers. These polymers are utilized in various applications, including adhesives, coatings, and sealants, due to their excellent flexibility, adhesion, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl acrylate is typically synthesized through the esterification of acrylic acid with isodecyl alcohol. The reaction is carried out in the presence of a catalyst, such as concentrated sulfuric acid, and often involves a solvent like toluene. The reaction conditions include maintaining a nitrogenous atmosphere to prevent oxidation and using hydroquinone as a polymerization inhibitor .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isodecyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of heat and light, forming homopolymers and copolymers.
Ester Reactions: It reacts with acids to form alcohols and acids, and with strong oxidizing acids, it can undergo vigorous exothermic reactions.
Addition Reactions: It can participate in addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Initiated by radical initiators such as benzoyl peroxide.
Ester Reactions: Catalyzed by acids like sulfuric acid.
Addition Reactions: Typically involve catalysts or specific reaction conditions depending on the reactants involved.
Major Products:
Polymers and Copolymers: Used in adhesives, coatings, and sealants.
Alcohols and Acids: Formed during ester reactions.
Scientific Research Applications
Isodecyl acrylate is extensively used in scientific research for the preparation of copolymers with tailored physical properties. These copolymers are used in:
Chemistry: As monomers for synthesizing hydrophobic polymers.
Biology: In the development of biodegradable materials and bio-lubricants.
Medicine: For creating regenerative biomaterials that promote vascularization and tissue regeneration.
Industry: As additives in lubricating oils to improve viscosity and pour point.
Mechanism of Action
The mechanism of action of isodecyl acrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The molecular targets include the vinyl groups in the acrylate ester, which undergo polymerization to form long-chain polymers. In regenerative biomaterials, this compound promotes vascularization through the polarization of macrophages and the generation of insulin-like growth factor 1 .
Comparison with Similar Compounds
Isodecyl acrylate is compared with other acrylate esters such as:
2-Ethylhexyl Acrylate: Known for its use in pressure-sensitive adhesives.
Butyl Acrylate: Used in coatings and paints for its flexibility and toughness.
Methyl Acrylate: Utilized in the production of acrylic fibers and resins.
Uniqueness: this compound stands out due to its long hydrophobic tail, which imparts excellent flexibility and low-temperature properties to the polymers. This makes it particularly useful in applications requiring durability and resistance to environmental factors .
Properties
IUPAC Name |
8-methylnonyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFPWDANALGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Record name | ISODECYL ACRYLATE | |
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DSSTOX Substance ID |
DTXSID10859622 | |
Record name | 8-Methylnonyl 2-propenoate | |
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Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline] | |
Record name | ISODECYL ACRYLATE | |
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Record name | 2-Propenoic acid, isodecyl ester | |
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Boiling Point |
158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C | |
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Flash Point |
240 °F (USCG, 1999), 240 °F (open cup) | |
Record name | ISODECYL ACRYLATE | |
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Solubility |
Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C | |
Record name | ISODECYL ACRYLATE | |
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Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C | |
Record name | ISODECYL ACRYLATE | |
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Vapor Density |
Saturated vapor density= 0.02053 lb/cu ft @ 304 °F | |
Record name | ISODECYL ACRYLATE | |
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Vapor Pressure |
0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/ | |
Record name | Isodecyl acrylate | |
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Color/Form |
Colorless, Water-white liquid | |
CAS No. |
1330-61-6, 928714-73-2 | |
Record name | ISODECYL ACRYLATE | |
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Record name | Isodecyl acrylate | |
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Record name | 2-Propenoic acid, isodecyl ester | |
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Record name | 8-Methylnonyl 2-propenoate | |
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Record name | Isodecyl acrylate | |
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Record name | ISODECYL ACRYLATE | |
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Melting Point |
-148 °F (USCG, 1999), -100 °C | |
Record name | ISODECYL ACRYLATE | |
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Record name | ISODECYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of isodecyl acrylate?
A1: this compound is primarily used as a monomer in the production of various polymers. These polymers find applications in diverse fields, including:
- Lube Oil Additives: IDA-based polymers improve the viscosity index and pour point of lube oils, enhancing their performance at low temperatures. [, , , , ]
- Pressure-Sensitive Adhesives: IDA contributes to the adhesive properties of pressure-sensitive adhesives used in medical and industrial applications. []
- Oil Sorbents: Crosslinked IDA copolymers exhibit high oil absorbency, making them suitable for oil spill remediation. [, ]
- Nanocomposite Materials: IDA acts as a matrix for incorporating nanoparticles like DAST, leading to the development of advanced optical materials. [, ]
- Biodegradable Polymers: Incorporating IDA into copolymers with biodegradable components like β-pinene enhances their biodegradability, contributing to environmentally friendly applications. [, ]
Q2: How does the concentration of this compound affect the properties of copolymers?
A2: The concentration of IDA significantly influences the properties of the resulting copolymers. For instance, increasing the IDA content in 1-octene-IDA copolymers leads to higher oil absorbency due to enhanced hydrophobicity. [] Similarly, in lube oil applications, the viscosity index and pour point depressing properties are dependent on the concentration of IDA in the polymer additive. [, ]
Q3: Can this compound be used to create porous polymers?
A3: Yes, this compound is a key component in synthesizing emulsion-templated porous polymers known as polyHIPEs. These porous structures, with interconnected open cells, find applications in catalysis, separations, and tissue engineering. []
Q4: How does the presence of this compound impact the stability of vesicles?
A4: Polymerizing this compound within the bilayer of vesicles can enhance their stability, leading to the formation of polymer microcapsules. This process is particularly effective when using fluorinated vesicles, which provide a more ordered environment for polymerization. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H24O2, and its molecular weight is 212.33 g/mol.
Q6: What spectroscopic techniques are used to characterize this compound and its polymers?
A6: Various spectroscopic techniques are employed to characterize this compound and its polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and composition of IDA-containing polymers. [, , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in IDA and its polymers. [, , ]
- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of IDA-based polymers. [, , , ]
Q7: How does this compound behave under high pressure conditions?
A7: Studies show that the cloud point of poly(this compound) in supercritical carbon dioxide shifts to lower temperatures and pressures upon adding this compound or dimethyl ether. []
Q8: Can this compound be used in formulations exposed to UV radiation?
A9: Yes, this compound is used in UV-curable formulations, such as those used for creating photoresponsive oil sorbents. These materials utilize the photoisomerization of azobenzene moieties incorporated alongside IDA. []
Q9: What is known about the biodegradability of this compound-based polymers?
A10: While this compound itself is not readily biodegradable, incorporating it into copolymers with naturally derived monomers like β-pinene and vegetable oils significantly improves their biodegradability. This characteristic makes them promising candidates for eco-friendly applications. [, ]
Q10: How can this compound vapors be monitored in the workplace?
A11: A sensitive method for monitoring personal exposure to this compound vapors involves adsorbing the vapor on activated silica gel, followed by desorption in acetone and analysis by gas chromatography. This method allows for the detection of IDA vapors at concentrations as low as 0.05 ppmv. []
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